molecular formula C21H16ClN5O4S B2567069 methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 946318-19-0

methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No. B2567069
CAS RN: 946318-19-0
M. Wt: 469.9
InChI Key: JRLZJAQFRUYRIZ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are known to exhibit therapeutic potential and are valuable for medical applications .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring . It also has a benzoate group attached, which is a benzene ring with a carboxylate ester.

Scientific Research Applications

Synthesis and Heterocyclic Systems

The synthesis of heterocyclic systems has been a topic of interest due to their wide range of applications in medicinal chemistry and material science. For instance, compounds derived from methyl 2-[bis(acetyl)ethenyl]aminopropenoate have been used to create fused heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, indicating the potential for generating diverse bioactive molecules (Selič, Stanovnik, 1997). Such methods emphasize the importance of these compounds in the synthesis of novel heterocycles, which could have various applications including drug discovery.

Anticancer and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showcasing the therapeutic potential of pyrimidine-based heterocycles (Selvam, Karthik, Palanirajan, Ali, 2012). This highlights the relevance of such compounds in the development of new medications for pain and inflammation management.

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives have been identified as potential antimicrobial and anticancer agents. The synthesis of these compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and their subsequent characterization and evaluation indicate their promise in therapeutic applications (Hafez, El-Gazzar, Al-Hussain, 2016). These findings underscore the potential of pyrazole and pyrimidine derivatives in addressing antimicrobial resistance and cancer treatment.

Mechanism of Action

Target of Action

The primary targets of methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate Similar compounds have been known to target enzymes like acetylcholinesterase (ache) which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The exact mode of action of This compound Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been known to affect various pathways, leading to a range of downstream effects .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been known to cause changes in cellular processes .

Future Directions

Research into pyrazolo[3,4-d]pyrimidines and related compounds is ongoing due to their diverse biological activities and potential therapeutic applications . Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for therapeutic use.

properties

IUPAC Name

methyl 4-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4S/c1-31-20(30)12-2-6-14(7-3-12)24-17(28)11-32-21-25-18-16(19(29)26-21)10-23-27(18)15-8-4-13(22)5-9-15/h2-10H,11H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLZJAQFRUYRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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